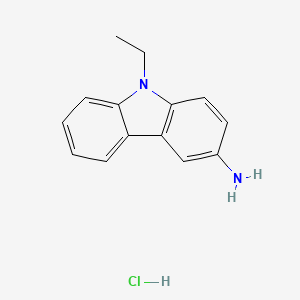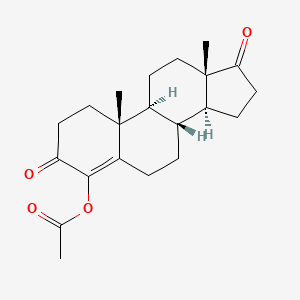
4-Acétoxy-4-androstène-3,17-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Acetoxy-4-androstene-3,17-dione and its analogs involves complex organic transformations. Sharma et al. (2008) described the synthesis of a novel 4-amino-4,6-androstadiene-3,17-dione, an analog of formestane, from 4-acetoxy-4-androstene-3,17-dione. This process underscores the compound's utility as a precursor in synthesizing other medically relevant compounds, showing significant in vitro antitumor activity against human cancer cell lines, notably breast cancer (MCF-7) (Sharma et al., 2008).
Molecular Structure Analysis
The molecular conformation of 4-Acetoxy-4-androstene-3,17-dione derivatives has been determined through various studies, indicating the orientation of substituents and their impact on the compound's biological activity. Duax and Osawa (1980) explored the molecular conformation of 19-hydroxy-4-androstene-3,17-dione, revealing the influence of hydroxyl addition on the molecule's structure and its implications for enzyme interaction (Duax & Osawa, 1980).
Chemical Reactions and Properties
4-Acetoxy-4-androstene-3,17-dione participates in various chemical reactions, highlighting its role as a potent aromatase inhibitor. It has been shown to cause irreversible loss of enzyme activity in vitro and sustain effects in vivo, illustrating its potential for long-term therapeutic applications (Brodie et al., 1981).
Physical Properties Analysis
The physical properties of 4-Acetoxy-4-androstene-3,17-dione, such as solubility, melting point, and stability, are crucial for its application in pharmaceutical formulations. Although specific studies on these properties were not identified in the current search, such parameters are essential for drug design and development processes.
Chemical Properties Analysis
The chemical properties of 4-Acetoxy-4-androstene-3,17-dione, including its reactivity with other chemical entities and its behavior under different chemical conditions, play a vital role in its utility as an aromatase inhibitor. Studies such as those conducted by Evans et al. (1981) explore its effects on estrogen synthesis, providing insights into its mechanism of action and potential therapeutic benefits (Evans et al., 1981).
Applications De Recherche Scientifique
Synthèse des médicaments stéroïdiens
Le 4-Acétoxy-4-androstène-3,17-dione est un composé de départ important pour la synthèse de médicaments stéroïdiens {svg_1}. Il peut être transformé biosynthétiquement à partir de phytostérols par des souches de Mycobacterium {svg_2}. Cette transformation est cruciale dans la production de médicaments stéroïdiens.
Inhibition de l'aromatase
Ce composé est utilisé comme inhibiteur de l'aromatase (synthétase d'œstrogènes) {svg_3}. L'aromatase est une enzyme qui joue un rôle clé dans la biosynthèse des œstrogènes, et ses inhibiteurs sont utilisés dans le traitement des maladies dépendantes des œstrogènes comme le cancer du sein {svg_4}.
Intermédiaire de synthèse organique
Le this compound est utilisé comme intermédiaire en synthèse organique {svg_5}. Il joue un rôle vital dans la synthèse de divers composés organiques, y compris les médicaments {svg_6}.
Agent de conditionnement dans les produits de soin personnel
Ce composé est utilisé comme agent de conditionnement dans les produits de soin personnel {svg_7}. Il contribue à améliorer la texture et la sensation de ces produits, améliorant ainsi leur qualité générale {svg_8}.
Biosynthèse de la testostérone
Le this compound est utilisé dans la biosynthèse de la testostérone {svg_9}. Il est catalysé via une kétoréductase bifonctionnelle, contribuant à la régénération du NADH en utilisant l'isopropanol comme co-substrat {svg_10}. Ce processus est crucial pour la biosynthèse verte de la testostérone pour les applications industrielles {svg_11}.
Inhibition de la conversion des androgènes en œstrogènes
Ce composé, ainsi que d'autres stéroïdes, est connu pour inhiber l'aromatisation des androgènes en œstrogènes {svg_12}. Ceci est important dans la régulation des niveaux hormonaux dans l'organisme {svg_13}.
Mécanisme D'action
Target of Action
The primary target of 4-Acetoxy-4-androstene-3,17-dione is the enzyme aromatase , also known as estrogen synthetase . Aromatase plays a crucial role in the biosynthesis of estrogens from androgens .
Mode of Action
4-Acetoxy-4-androstene-3,17-dione acts as an inhibitor of aromatase . By inhibiting this enzyme, it prevents the conversion of androgens to estrogens, thereby reducing the levels of estrogen in the body .
Biochemical Pathways
4-Acetoxy-4-androstene-3,17-dione is involved in the steroid biosynthesis pathway . It can be biosynthetically transformed from phytosterols by Mycobacterium strains . The conversion of 4-Acetoxy-4-androstene-3,17-dione to other steroidal compounds involves enzymes such as 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .
Result of Action
The inhibition of aromatase by 4-Acetoxy-4-androstene-3,17-dione leads to a decrease in estrogen levels . This can have various effects at the molecular and cellular level, depending on the context. For instance, it may be used in the treatment of estrogen-dependent conditions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Acetoxy-4-androstene-3,17-dione functions primarily as an aromatase inhibitor, which means it inhibits the enzyme aromatase (estrogen synthetase) responsible for converting androgens into estrogens . By inhibiting aromatase, 4-Acetoxy-4-androstene-3,17-dione reduces estrogen levels, which can be beneficial in treating estrogen-dependent conditions. The compound interacts with various biomolecules, including enzymes like aromatase and proteins involved in estrogen synthesis. These interactions are crucial for its inhibitory effects on estrogen production.
Cellular Effects
4-Acetoxy-4-androstene-3,17-dione has significant effects on cellular processes, particularly in cells that rely on estrogen signaling. In estrogen-dependent cells, such as certain breast cancer cells, the compound can reduce cell proliferation by lowering estrogen levels . This reduction in estrogen can also impact cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell growth and potentially inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 4-Acetoxy-4-androstene-3,17-dione exerts its effects by binding to the active site of the aromatase enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The compound’s binding interactions with aromatase are critical for its function as an aromatase inhibitor. Additionally, 4-Acetoxy-4-androstene-3,17-dione may influence gene expression by altering the hormonal environment within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetoxy-4-androstene-3,17-dione can vary over time. The compound has been shown to be stable under controlled conditions, but its long-term effects on cellular function can depend on factors such as dosage and duration of exposure . Studies have demonstrated that prolonged exposure to 4-Acetoxy-4-androstene-3,17-dione can lead to sustained inhibition of estrogen production and long-term changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 4-Acetoxy-4-androstene-3,17-dione in animal models vary with dosage. At lower doses, the compound effectively inhibits aromatase activity and reduces estrogen levels without causing significant adverse effects . At higher doses, 4-Acetoxy-4-androstene-3,17-dione can lead to toxic effects, including disruptions in reproductive function and potential liver toxicity. These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
4-Acetoxy-4-androstene-3,17-dione is involved in metabolic pathways related to steroid metabolism. The compound is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which convert it into other steroidal intermediates . These metabolic transformations can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Acetoxy-4-androstene-3,17-dione is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is crucial for its function as an aromatase inhibitor, as it needs to reach the sites of estrogen synthesis to be effective.
Subcellular Localization
4-Acetoxy-4-androstene-3,17-dione is localized to specific subcellular compartments, including the endoplasmic reticulum, where aromatase is predominantly found . This localization is essential for its inhibitory effects on aromatase activity. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific organelles and its overall activity within cells.
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-19-16-5-4-13-14-6-7-18(24)21(14,3)10-8-15(13)20(16,2)11-9-17(19)23/h13-15H,4-11H2,1-3H3/t13-,14-,15-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSFNGKRCOHRS-VMRCMBGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2CCC3C4CCC(=O)C4(CCC3C2(CCC1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210647 | |
| Record name | 4-Acetoxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61630-32-8 | |
| Record name | 4-Acetoxy-4-androstene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61630-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061630328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetoxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-acetoxy-4-androstene-3,17-dione exert its antifertility effect?
A1: 4-Acetoxy-4-androstene-3,17-dione functions as an aromatase inhibitor. [, ] Aromatase, also known as estrogen synthetase, is the enzyme responsible for converting androgens into estrogens. By inhibiting aromatase, 4-acetoxy-4-androstene-3,17-dione effectively reduces estrogen production. [] This reduction in estrogen levels disrupts crucial events in the reproductive cycle, such as ovulation and implantation, ultimately leading to antifertility effects. []
Q2: What is the impact of 4-acetoxy-4-androstene-3,17-dione on estrogen-dependent processes?
A2: Research demonstrates that 4-acetoxy-4-androstene-3,17-dione significantly impacts estrogen-dependent processes. For example, in rat studies, it substantially reduced the proestrus estrogen surge and inhibited the subsequent LH surge, essential for ovulation. [] This effect is reversible, as co-administration of estradiol with 4-acetoxy-4-androstene-3,17-dione reversed the inhibition of mating behavior. [] Furthermore, the compound interfered with implantation in rats, an estrogen-dependent process. []
Q3: How does 4-acetoxy-4-androstene-3,17-dione affect steroidogenesis in preovulatory follicles?
A3: In vitro studies using rat preovulatory follicles showed that 4-acetoxy-4-androstene-3,17-dione significantly impacts steroidogenesis. [] Aside from inhibiting estradiol secretion by blocking aromatase, the compound increased the accumulation of testosterone and progesterone, particularly in the presence of LH. [] This suggests that 4-acetoxy-4-androstene-3,17-dione may influence steroidogenesis beyond simply inhibiting aromatization. []
Q4: Are there any known interactions of 4-acetoxy-4-androstene-3,17-dione with other androgens?
A5: Research indicates potential interactions between 4-acetoxy-4-androstene-3,17-dione and other androgens. In studies exploring the role of estrogens in regulating granulosa cell aromatase activity, 4-acetoxy-4-androstene-3,17-dione blocked the enhancement of FSH-induced aromatase activity by both testosterone and dihydrotestosterone. [] This suggests that the compound might interfere with the metabolism and action of other androgens, particularly those metabolized by aromatase. []
Q5: Are there any known effects of 4-acetoxy-4-androstene-3,17-dione on spermatogenesis?
A6: Research suggests a potential indirect impact of 4-acetoxy-4-androstene-3,17-dione on spermatogenesis. A study using 19-hydroxy-testosterone (19-OHT), an estrogen precursor, in immature rats found that 19-OHT significantly impaired spermatogenesis. [] While the study doesn't directly investigate 4-acetoxy-4-androstene-3,17-dione's effect on spermatogenesis, it highlights the potential impact of disrupting the androgen-estrogen balance on this process. Further research is needed to directly assess the compound's effect on spermatogenesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)


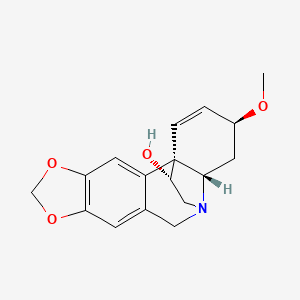
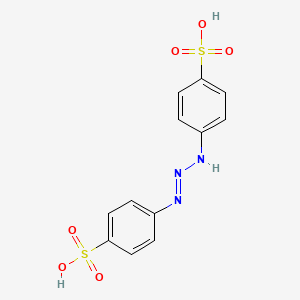
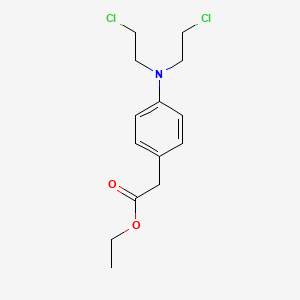

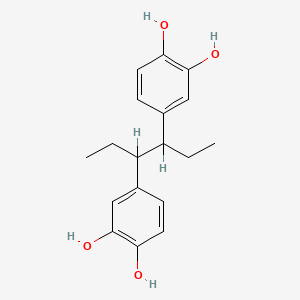
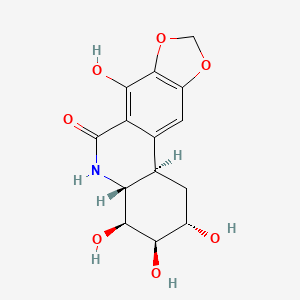

![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)
